molecular formula C16H15N3O3 B3019697 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1172450-78-0

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B3019697
CAS RN: 1172450-78-0
M. Wt: 297.314
InChI Key: LNJUKTGSEYNQRC-UHFFFAOYSA-N
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Description

The compound "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea" is a derivative of urea where the urea moiety is linked to a 2-oxoindolin-5-yl group and a methoxyphenyl group. This type of compound is part of a broader class of molecules that have been studied for their potential biological activities, including antiepileptic and anticancer properties. The methoxy group attached to the phenyl ring may influence the molecule's physical properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of related urea derivatives typically involves the reaction of an isocyanate with an amine or the reaction of a phthalimide with an amine followed by deprotection. For example, a simple and efficient method for synthesizing similar compounds, such as 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives, has been reported using 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in ethanol . This method provides good yields without the need for chromatography, suggesting that a similar approach could be used for the synthesis of "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . These studies provide detailed information about the conformation and configuration of the molecules. For instance, the crystal structure of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters . The molecular conformation can significantly affect the compound's biological activity and interactions with target proteins.

Chemical Reactions Analysis

The urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. They can form hydrogen bonds with other molecules, which is crucial for their potential as ligands in biological systems. For example, two polymorphs of a related compound showed different crystal packings due to the formation of distinct hydrogen-bond patterns . These interactions are essential for understanding the compound's behavior in different environments and its potential for forming complexes with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the urea nitrogen and the nature of the linked groups. The presence of a methoxy group in "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea" could affect its lipophilicity and hydrogen-bonding capacity, which are important factors for its biological activity and pharmacokinetic profile. Antioxidant activity has been observed in compounds with methoxy substitutions on the phenyl ring, indicating that such substitutions can enhance the biological properties of these molecules .

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-13-4-2-3-11(9-13)17-16(21)18-12-5-6-14-10(7-12)8-15(20)19-14/h2-7,9H,8H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJUKTGSEYNQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

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